

# RP-1664: A Technical Guide to its Role in Disrupting Centriole Biogenesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**RP-1664** is a first-in-class, orally bioavailable, and highly selective inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] Its primary mechanism of action is the disruption of centriole biogenesis, a critical process for cell division. This targeted action has positioned **RP-1664** as a promising therapeutic agent in oncology, particularly for tumors harboring specific genetic alterations, such as TRIM37 amplification.[1][4][5][6] This technical guide provides an in-depth overview of **RP-1664**, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

# Introduction to RP-1664 and its Target: PLK4

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[7] Centrioles are core components of the centrosome, the primary microtubule-organizing center in animal cells, which is essential for the formation of the mitotic spindle and accurate chromosome segregation. The precise control of centriole number is critical for genomic stability.

**RP-1664** was developed as a potent and selective inhibitor of PLK4, demonstrating significant improvements in potency, selectivity, and pharmacokinetic properties over earlier PLK4 inhibitors like Centrinone B.[1][2] It is currently being evaluated in clinical trials for the treatment of advanced solid tumors (NCT06232408).[1][2][8]



# Mechanism of Action: Disruption of Centriole Biogenesis

**RP-1664**'s primary anti-cancer effect stems from its ability to disrupt centriole biogenesis by inhibiting the kinase activity of PLK4. This disruption manifests in a bimodal, dose-dependent manner:

- Low Concentrations: Partial inhibition of PLK4 by low doses of **RP-1664** leads to centriole amplification (the formation of supernumerary centrioles).[4] This is thought to occur because partial inhibition prevents PLK4 autophosphorylation and subsequent degradation, leading to an accumulation of active PLK4 at the centrosome.
- High Concentrations: Complete inhibition of PLK4 at higher concentrations of RP-1664 results in centriole loss.[4]

Both centriole amplification and loss lead to mitotic errors, such as multipolar spindle formation and chromosome mis-segregation, ultimately triggering cell cycle arrest or apoptosis.

## The Role of TRIM37 in RP-1664 Sensitivity

A key determinant of cellular sensitivity to **RP-1664** is the status of the Tripartite Motif Containing 37 (TRIM37) gene. TRIM37 is an E3 ubiquitin ligase that negatively regulates the stability of several pericentriolar material (PCM) components, including CEP192.[1][9]

In normal cells, if centrioles are lost due to PLK4 inhibition, the PCM can still nucleate microtubules to form an acentrosomal spindle, allowing for cell division to proceed, albeit with a higher error rate.[4][10] However, in cancer cells with TRIM37 amplification or overexpression, the PCM is compromised due to the degradation of its components.[1][7][9][10] These cells become critically dependent on centrioles for spindle formation. Therefore, when treated with RP-1664, TRIM37-high cells experience a catastrophic failure of mitosis due to the combined loss of both centrioles and functional PCM, leading to synthetic lethality.[1][7][10]

#### The Influence of p53

The tumor suppressor protein p53 also plays a crucial role in the cellular response to **RP-1664**. The mitotic surveillance pathway, which is activated by prolonged mitosis resulting from centriole disruption, is dependent on the USP28-53BP1-p53 axis.[4] Activation of this pathway



leads to a p21-mediated cell cycle arrest and apoptosis.[4][11] Consequently, tumors with wild-type p53 are generally more sensitive to the apoptotic effects of **RP-1664** following centriole disruption.[4]

However, in some contexts, such as neuroblastoma, sensitivity to low doses of **RP-1664** that cause centriole amplification can be independent of both TRIM37 and p53 status.[4] This suggests a dual mechanism of action where different cancer types may be vulnerable to different consequences of PLK4 inhibition.

## **Quantitative Data**

The following tables summarize the in vitro and in vivo efficacy of **RP-1664** from preclinical studies.

Table 1: In Vitro Activity of RP-1664



| Cell Line               | Cancer<br>Type                   | TRIM37<br>Status  | p53 Status | IC50 (nM)                                   | Notes                                              |
|-------------------------|----------------------------------|-------------------|------------|---------------------------------------------|----------------------------------------------------|
| CHP-134                 | Neuroblasto<br>ma                | Amplified         | Wild-Type  | ~19                                         | Highly sensitive to both low and high doses.       |
| MCF-7                   | Breast<br>Cancer                 | Amplified         | Wild-Type  | ~47                                         | Sensitivity is dependent on high TRIM37.           |
| RPE1-hTERT              | Retinal<br>Pigment<br>Epithelium | Normal            | Wild-Type  | >1000                                       | Relatively insensitive.                            |
| RPE1-hTERT<br>p53-KO    | Retinal<br>Pigment<br>Epithelium | Normal            | Knockout   | >1000                                       | Remains insensitive.                               |
| RPE1-hTERT<br>TRIM37-OE | Retinal<br>Pigment<br>Epithelium | Overexpress<br>ed | Wild-Type  | ~30-fold more<br>sensitive than<br>parental | Increased sensitivity with TRIM37 overexpressi on. |

Data synthesized from multiple sources, including bioRxiv preprints and conference abstracts. [4][11]

Table 2: In Vivo Efficacy of RP-1664 in Xenograft Models



| Xenograft<br>Model                                | Cancer Type   | Dosing<br>Schedule                            | Tumor Growth<br>Inhibition (TGI) | Notes                                                               |
|---------------------------------------------------|---------------|-----------------------------------------------|----------------------------------|---------------------------------------------------------------------|
| TRIM37-high<br>Breast Cancer<br>(multiple models) | Breast Cancer | Various                                       | >80%                             | Sustained regressions observed at well-tolerated doses. [12]        |
| Neuroblastoma<br>(14 out of 15<br>models)         | Neuroblastoma | Not specified                                 | Robust anti-<br>tumor activity   | Efficacy observed at doses consistent with centriole amplification. |
| MCF-7                                             | Breast Cancer | 600 ppm in chow<br>(14 days on/7<br>days off) | Significant                      | Well-tolerated<br>with less than<br>20% body weight<br>loss.[4]     |

# **Experimental Protocols**

The following are generalized protocols for key experiments used to characterize the effects of **RP-1664**. Specific details may vary between laboratories.

## **Cell Viability and Proliferation Assays**

- Objective: To determine the effect of RP-1664 on cancer cell growth and determine IC50 values.
- · Methodology:
  - Cell Seeding: Plate cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
  - $\circ$  Drug Treatment: Treat cells with a serial dilution of **RP-1664** (e.g., from 1 nM to 10  $\mu$ M) or DMSO as a vehicle control.



- Incubation: Incubate the plates for 72-120 hours.
- Viability Assessment: Measure cell viability using a commercially available assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: Normalize the luminescence readings to the DMSO-treated controls and plot the dose-response curve to calculate the IC50 value using non-linear regression.

## Western Blotting for PLK4 and p21

- Objective: To assess the effect of RP-1664 on the protein levels of PLK4 (target engagement) and p21 (downstream pathway activation).
- Methodology:
  - Cell Lysis: Treat cells with the desired concentrations of RP-1664 for 24-48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
  - SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on a 4-12% Bis-Tris polyacrylamide gel.
  - Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
  - Immunoblotting:
    - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
    - Incubate the membrane with primary antibodies against PLK4, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
    - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.



 Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

#### Immunofluorescence for Centriole Visualization

- Objective: To visualize and quantify centrioles in cells treated with RP-1664.
- Methodology:
  - Cell Culture: Grow cells on glass coverslips.
  - Drug Treatment: Treat cells with low and high concentrations of RP-1664 to induce centriole amplification and loss, respectively.
  - Fixation: Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
  - Permeabilization: If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
  - Blocking: Block with a solution containing BSA and normal goat serum in PBS for 1 hour.
  - Antibody Staining:
    - Incubate with a primary antibody against a centriolar marker, such as Centrin or γtubulin, for 1-2 hours at room temperature or overnight at 4°C.
    - Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
  - Mounting: Mount the coverslips on microscope slides with a mounting medium containing
     DAPI to stain the nuclei.
  - Imaging and Quantification: Acquire images using a confocal microscope and quantify the number of centrioles per cell.

#### In Vivo Xenograft Studies



- Objective: To evaluate the anti-tumor efficacy of RP-1664 in a preclinical animal model.
- Methodology:
  - Cell Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7 or neuroblastoma cell lines) into the flank of immunodeficient mice (e.g., nude or NSG mice).
  - Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - Drug Administration: Administer RP-1664 orally (e.g., by gavage or formulated in chow) at various doses and schedules. A control group should receive a vehicle.
  - Monitoring: Monitor tumor volume and the body weight of the mice regularly (e.g., 2-3 times per week).
  - Endpoint: At the end of the study (defined by tumor size limits or a set time point),
     euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by IHC or western blot).
  - Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

## **Visualizing the Core Mechanisms**

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to **RP-1664**'s function.

#### **Signaling Pathways**





Click to download full resolution via product page

Caption: **RP-1664**'s synthetic lethality with high TRIM37 expression.





Click to download full resolution via product page

Caption: Dose-dependent dual mechanism of **RP-1664** on centriole number.

# **Experimental Workflows**





Click to download full resolution via product page

Caption: Workflow for in vitro characterization of **RP-1664**.



Click to download full resolution via product page

Caption: Workflow for in vivo xenograft studies with RP-1664.

## **Conclusion and Future Directions**

**RP-1664** represents a significant advancement in precision oncology, offering a targeted therapeutic strategy for cancers with specific vulnerabilities related to centriole biogenesis. Its potent and selective inhibition of PLK4, combined with the synthetic lethal relationship with TRIM37 amplification, provides a strong rationale for its clinical development. The dual, dose-



dependent mechanism of action further suggests that its therapeutic window could be tailored to different cancer contexts.

Future research will likely focus on identifying additional biomarkers of sensitivity and resistance to **RP-1664**, exploring combination therapies to enhance its efficacy, and further elucidating the complex interplay between PLK4, TRIM37, p53, and other cellular pathways. The ongoing clinical trials will be crucial in determining the safety and efficacy of **RP-1664** in patients and its ultimate role in the landscape of cancer therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. TRIM37 controls cancer-specific vulnerability to PLK4 inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of RP-1664 / a first-in-class orally bioavailable, selective PLK4 inhibitor American Chemical Society [acs.digitellinc.com]
- 4. biorxiv.org [biorxiv.org]
- 5. First Participant Receives Initial Dose of RP-1664 in Repare Therapeutics' Early-Stage Study [synapse.patsnap.com]
- 6. ir.reparerx.com [ir.reparerx.com]
- 7. Exploiting TRIM37-driven centrosome dysfunction to kill breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [RP-1664: A Technical Guide to its Role in Disrupting Centriole Biogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604405#rp-1664-s-role-in-disrupting-centriole-biogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com